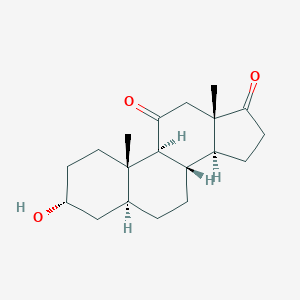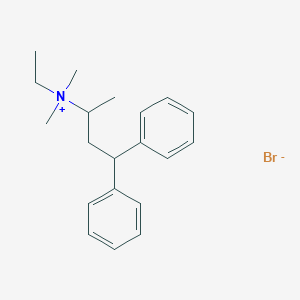
溴化艾美布仑
描述
溴化艾美布林是一种季铵化合物,主要用作泌尿科的抗胆碱能药。它以其抗痉挛特性而闻名,有助于治疗尿失禁和其他相关疾病。 该化合物的化学式为C20H28BrN ,摩尔质量为362.355 g/mol .
科学研究应用
溴化艾美布林在科学研究中具有广泛的应用,包括:
化学: 用作各种化学反应和合成过程中的试剂。
生物学: 研究其对细胞过程的影响以及与生物分子的相互作用。
作用机制
溴化艾美布林通过作为抗胆碱能药发挥作用。它阻断乙酰胆碱对膀胱中毒蕈碱受体的作用,导致膀胱肌肉收缩减少。这有助于缓解尿失禁和膀胱过度活动症状。 该化合物主要靶向毒蕈碱受体,这些受体参与膀胱功能的调节 .
类似化合物:
奥昔布宁: 另一种用于治疗膀胱过度活动的抗胆碱能药。
托特罗定: 一种用于类似适应症的毒蕈碱受体拮抗剂。
索利芬那辛: 一种具有较长作用时间的选择性毒蕈碱受体拮抗剂。
比较: 溴化艾美布林在其特定的季铵结构中是独一无二的,这有助于其独特的药代动力学特性。与某些同类药物不同,溴化艾美布林不太可能穿过血脑屏障,从而降低了中枢神经系统副作用的风险。 这使其成为对这类副作用敏感的患者的首选方案 .
生化分析
Biochemical Properties
Emepronium Bromide acts by blocking peripheral cholinergic nerves and ganglionic transmission . This interaction increases bladder capacity, delays the first desire to void, and decreases voiding pressure
Cellular Effects
Emepronium Bromide’s primary cellular effect is its anticholinergic action, which leads to relaxation of the bladder muscles . It can also cause ulceration of the esophagus, so it should be taken in an orthostatic position with sufficient amounts of liquids
Molecular Mechanism
As an anticholinergic drug, it likely works by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system
准备方法
合成路线和反应条件: 溴化艾美布林的合成通常涉及用卤代烷烃对叔胺进行季铵化。该过程首先制备叔胺,然后在受控条件下与卤代烷烃(如溴甲烷)反应,形成季铵化合物。
工业生产方法: 在工业环境中,溴化艾美布林的生产涉及使用类似季铵化反应的大规模合成。反应条件经过优化,以确保最终产物的高产率和纯度。 该过程可能涉及多个纯化步骤,包括重结晶和过滤,以达到所需的质量 .
化学反应分析
反应类型: 溴化艾美布林会发生各种化学反应,包括:
取代反应: 溴离子可以被其他亲核试剂取代。
氧化和还原反应: 该化合物可以在特定条件下参与氧化还原反应。
常用试剂和条件:
取代反应: 常用试剂包括氢氧根离子或其他卤化物等亲核试剂。
氧化和还原反应: 可以使用过氧化氢或硼氢化钠等还原剂。
主要产物形成:
取代反应: 主要产物包括取代的季铵化合物。
氧化和还原反应: 产物取决于所使用的具体试剂和条件.
相似化合物的比较
Oxybutynin: Another anticholinergic agent used in the treatment of overactive bladder.
Tolterodine: A muscarinic receptor antagonist used for similar indications.
Solifenacin: A selective muscarinic receptor antagonist with a longer duration of action.
Comparison: Emepronium bromide is unique in its specific quaternary ammonium structure, which contributes to its distinct pharmacokinetic properties. Unlike some of its counterparts, emepronium bromide has a lower tendency to cross the blood-brain barrier, reducing the risk of central nervous system side effects. This makes it a preferred option for patients who are sensitive to such effects .
属性
IUPAC Name |
4,4-diphenylbutan-2-yl-ethyl-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKFSMBPRQBNCH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27892-33-7 (Parent) | |
| Record name | Emepronium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50875265 | |
| Record name | Emepronium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3614-30-0 | |
| Record name | Emepronium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3614-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emepronium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emepronium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Emepronium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMEPRONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM699L2TL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Emepronium Bromide exert its effects on the urinary bladder?
A1: Emepronium Bromide acts as an anticholinergic agent, primarily targeting muscarinic receptors in the bladder. [, , ] By blocking the action of acetylcholine at these receptors, it inhibits detrusor muscle contractions, leading to increased bladder capacity and reduced urinary frequency and urgency. [, , , ]
Q2: Does Emepronium Bromide affect bladder capacity in all patients with urinary incontinence?
A3: Studies show mixed results regarding Emepronium Bromide's effect on bladder capacity. While some studies report increased bladder capacity in patients with detrusor instability, others found no significant changes in patients with small, hyper-reflexic bladders. [, , , ]
Q3: How does the effect of Emepronium Bromide on bladder pressure relate to its impact on urinary flow?
A4: Emepronium Bromide has been shown to decrease both intravesical pressure and urinary flow rate. [] The reduction in detrusor muscle pressure likely contributes to the observed decrease in urinary flow.
Q4: What is the molecular formula and weight of Emepronium Bromide?
A5: The molecular formula of Emepronium Bromide is C20H28BrNO. It has a molecular weight of 378.36 g/mol. []
Q5: Is there spectroscopic data available for Emepronium Bromide?
A6: While specific spectroscopic data isn't detailed within the provided research, analytical techniques like electron-capture gas chromatography (GC) have been employed for its quantification in serum. [] This implies the use of GC-compatible derivatization methods.
Q6: What are the typical formulation strategies employed for Emepronium Bromide?
A7: Emepronium Bromide is commonly formulated as tablets for oral administration. [, , , , , , , ]
Q7: What is known about the pharmacokinetic profile of Emepronium Bromide?
A8: Emepronium Bromide exhibits a triexponential serum concentration decline after intravenous administration. It has a half-life ranging from 2.2 to 13 hours depending on the dose and the phase of elimination. [, ] Oral administration requires a higher dose to achieve therapeutic levels in serum. []
Q8: How is Emepronium Bromide eliminated from the body?
A9: Emepronium Bromide is primarily excreted in urine. [] Studies suggest both glomerular filtration and tubular secretion are involved in its renal clearance. []
Q9: Does the route of administration affect the efficacy of Emepronium Bromide?
A10: Emepronium Bromide's efficacy appears to be influenced by the route of administration. Intravenous administration resulted in quicker and higher serum concentrations compared to oral administration. [, ] Additionally, intravesical instillation has been explored as a potential alternative, demonstrating localized effects within the bladder. [, , ]
Q10: What are the primary clinical applications of Emepronium Bromide?
A11: Emepronium Bromide is primarily prescribed for the treatment of urinary incontinence, particularly urge incontinence associated with detrusor instability. [, , , , , , , , , , ] It is also used to address symptoms like nocturia and urinary frequency. [, , , ]
Q11: Is Emepronium Bromide more effective than placebo in treating urge incontinence?
A12: While some studies report improvement in symptoms with Emepronium Bromide, others suggest that placebo can be equally or even more effective in reducing symptoms like frequency of voiding and incontinence episodes. [, ]
Q12: Are there specific patient populations where Emepronium Bromide may be more or less effective?
A13: Emepronium Bromide demonstrated varying efficacy in different patient populations. For instance, it showed limited efficacy in elderly mentally ill patients with urinary incontinence and in elderly women with detrusor instability. [, ]
Q13: What are the known side effects associated with Emepronium Bromide?
A14: Emepronium Bromide has been associated with esophageal adverse effects like ulceration and stricture formation. [, , , , , , , ] Other reported side effects include dry mouth, constipation, and blurred vision, typical of anticholinergic medications. []
Q14: Are there any known interactions between Emepronium Bromide and other drugs?
A14: While specific drug interactions aren't detailed within the provided research, its anticholinergic properties could potentially interact with other medications possessing similar mechanisms of action.
Q15: Is Emepronium Bromide metabolized in the body, and if so, what are its metabolites?
A15: Limited information on Emepronium Bromide's metabolism is available within the provided research. Further studies are needed to determine its metabolic pathway and potential active metabolites.
Q16: Are there any emerging therapies or alternative treatment modalities for urge incontinence being explored?
A18: Intravesical instillation of medications like Lidocaine Gel is being investigated as an alternative treatment for urge incontinence, demonstrating promising results compared to oral Emepronium Bromide. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


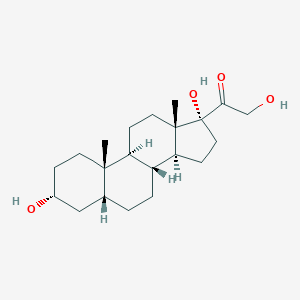

![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)
![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)

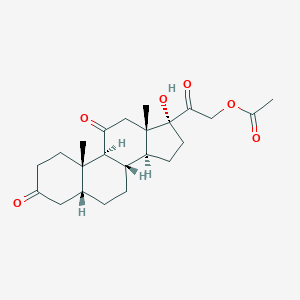


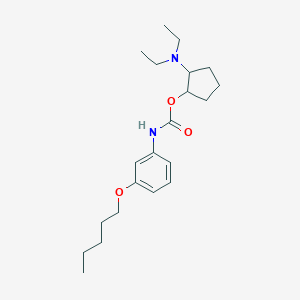
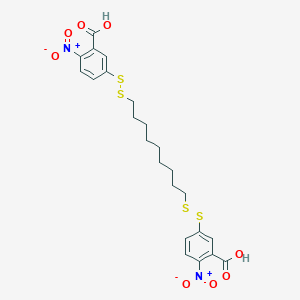

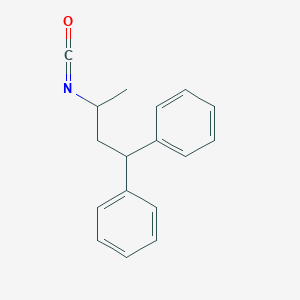
![S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate](/img/structure/B135573.png)
